(5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione typically involves the condensation of appropriate benzaldehyde derivatives with imidazolidine-2,4-dione under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring purity and consistency of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions could target the imidazolidine ring or the benzylidene moiety.
Substitution: Halogen atoms (bromo and chloro) in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers might explore its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of imidazolidine-2,4-dione are often investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione
- (5Z)-5-(4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione
- (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-benzylimidazolidine-2,4-dione
Uniqueness
The uniqueness of (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This makes it a valuable target for further research and development.
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O4/c1-26-15-8-11(6-13(19)16(15)23)7-14-17(24)22(18(25)21-14)9-10-2-4-12(20)5-3-10/h2-8,23H,9H2,1H3,(H,21,25)/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAIBCFIHYVHSC-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.